

# ATTO 700: A Technical Guide to its Chemical Structure and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

**ATTO 700** is a high-performance fluorescent label belonging to a newer generation of dyes characterized by their exceptional photostability and brightness.[1][2] This guide provides an indepth overview of the chemical nature and physical properties of **ATTO 700**, offering valuable data and procedural insights for its application in research and development.

### **Chemical Identity**

While the precise chemical structure of **ATTO 700** is proprietary to its manufacturer, it is known to be a derivative of the oxazine or rhodamine class of dyes.[1][3] A key structural feature of ATTO dyes is a highly rigid chromophore, which prevents the formation of cis-trans isomers in solution.[2] This rigidity contributes to their consistent optical properties, which are largely independent of the solvent and temperature.[1][2] **ATTO 700** is a zwitterionic dye, meaning it carries both a positive and a negative charge, resulting in a net neutral charge when conjugated to a substrate.[4]

## **Physical and Spectroscopic Properties**

**ATTO 700** exhibits strong absorption in the near-infrared (NIR) region of the spectrum, making it suitable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[5] Its key physical and spectroscopic characteristics are summarized in the table below.



Property	Value	Unit
Absorption Maximum (λabs)	700	nm
Emission Maximum (λem)	716-719	nm
Molar Extinction Coefficient (εmax)	1.20 x 105 - 1.25 x 105	M-1cm-1
Fluorescence Quantum Yield (Φf)	0.25	-
Fluorescence Lifetime (τfl)	1.6	ns
Molecular Weight	~575 - 874	g/mol

Note: The exact molecular weight can vary depending on the specific reactive group attached to the dye.

## **Key Features and Applications**

ATTO 700 is distinguished by several advantageous characteristics:

- High Photostability and Thermal Stability: Ensures reliable performance in demanding imaging applications.[4]
- Strong Absorption and High Fluorescence Quantum Yield: Contributes to its brightness and sensitivity.[4]
- Good Water Solubility: Facilitates its use in aqueous biological buffers.[4]
- Electron Acceptor Properties: The fluorescence of ATTO 700 is efficiently quenched by electron donors such as guanine and tryptophan.[4] This property can be harnessed for developing specific biosensors.

These features make **ATTO 700** a versatile tool for a range of applications, including:

- Single-molecule detection[3]
- High-resolution microscopy (e.g., STED)[5]



- Fluorescence in-situ hybridization (FISH)[1]
- Labeling of proteins, DNA, and RNA[3]

## **Experimental Protocols**

While the synthesis of **ATTO 700** is proprietary, the characterization of its physical properties follows standard spectroscopic methodologies.

### **Determination of Molar Extinction Coefficient**

The molar extinction coefficient ( $\epsilon$ ) is determined using spectrophotometry and the Beer-Lambert law:

 $A = \varepsilon c I$ 

#### Where:

- A is the absorbance
- ε is the molar extinction coefficient
- c is the concentration of the dye in solution
- I is the path length of the cuvette (typically 1 cm)

#### Methodology:

- Prepare a series of dilutions of ATTO 700 in a suitable solvent (e.g., ethanol with 0.1% trifluoroacetic acid) with known concentrations.
- Measure the absorbance of each solution at the absorption maximum (λmax) using a spectrophotometer.
- Plot a graph of absorbance versus concentration.
- The molar extinction coefficient is calculated from the slope of the resulting linear plot.



## Measurement of Fluorescence Spectra, Quantum Yield, and Lifetime

Fluorescence measurements are typically performed using a spectrofluorometer.

Methodology for Fluorescence Spectra:

- Emission Spectrum: The sample is excited at a fixed wavelength (e.g., 700 nm), and the emitted fluorescence is scanned across a range of wavelengths to determine the emission maximum (λem).
- Excitation Spectrum: The emission is monitored at a fixed wavelength (e.g., 716 nm), while the excitation wavelength is scanned to determine the absorption spectrum of the fluorescent species.

Methodology for Fluorescence Quantum Yield ( $\Phi$ f): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be measured using two methods:

- Absolute Method: This involves using an integrating sphere to collect all the emitted fluorescence from the sample.
- Relative Method: The fluorescence intensity of the ATTO 700 sample is compared to a standard with a known quantum yield that absorbs and emits in a similar spectral range. The quantum yield is calculated using the following equation:

$$\Phi x = \Phi st * (Fx / Fst) * (Ast / Ax) * (nx2 / nst2)$$

Where 'x' denotes the unknown sample and 'st' denotes the standard,  $\Phi$  is the quantum yield, F is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Methodology for Fluorescence Lifetime (τfl): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).

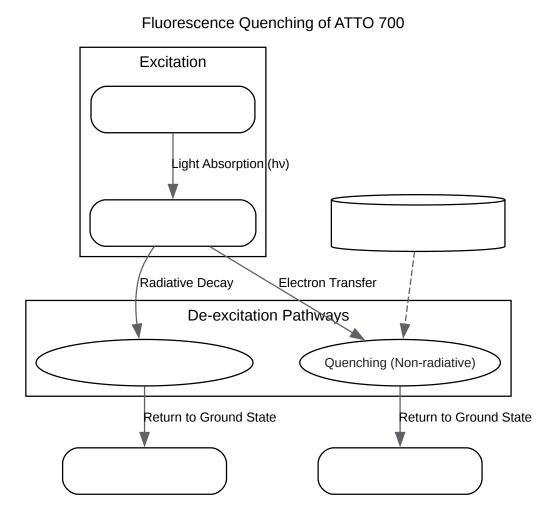
The sample is excited by a pulsed light source (e.g., a laser).



- The time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.
- A histogram of these delay times is constructed, and the fluorescence lifetime is determined by fitting the decay curve to an exponential function.

## Visualizing Key Concepts Fluorescence Quenching by Electron Donors

A notable characteristic of **ATTO 700** is its susceptibility to fluorescence quenching by electron donors. This process is illustrated in the following diagram.





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Caption: Fluorescence quenching pathway of **ATTO 700** in the presence of an electron donor.

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